L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine
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Overview
Description
L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine is a peptide compound composed of five amino acids: serine, tyrosine, lysine, methionine, and methionine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-seryl-L-methionyl-L-lysyl-L-α-glutamyl-L-threonyl-L-threonyl-L-methionyl-L-lysyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-arginyl-L-leucyl-L-seryl-L-isoleucylglycine
- L-Methionine, L-tyrosyl-L-glutaminyl-L-seryl-L-lysyl-
Uniqueness
L-Seryl-L-tyrosyl-L-lysyl-L-methionyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of serine, tyrosine, lysine, and methionine residues allows it to participate in unique interactions and reactions compared to other peptides.
Properties
CAS No. |
827301-22-4 |
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Molecular Formula |
C28H46N6O8S2 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H46N6O8S2/c1-43-13-10-21(26(39)33-22(28(41)42)11-14-44-2)32-25(38)20(5-3-4-12-29)31-27(40)23(34-24(37)19(30)16-35)15-17-6-8-18(36)9-7-17/h6-9,19-23,35-36H,3-5,10-16,29-30H2,1-2H3,(H,31,40)(H,32,38)(H,33,39)(H,34,37)(H,41,42)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
AHTHXPDYEFPQEO-VUBDRERZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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